ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride

Synthetic methodology GABA analog synthesis Deconjugation chemistry

This 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride is the mandatory precursor for CNS drug discovery programs requiring M5-preferring muscarinic receptor antagonists or GABA uptake inhibitors with γ-substitution. Unlike the 1,2,5,6-isomer (guvacine ethyl ester), its β,γ-unsaturated ester configuration enables selective γ-functionalization—e.g., chlorination with NCS—to access GABA analogs unattainable from the 1,2,5,6-series. Supplied as the hydrochloride salt for consistent weighing, enhanced solubility, and long-term storage stability. Minimum 95% purity. Not interchangeable with the 1,2,5,6-isomer in synthetic routes or biological assays.

Molecular Formula C8H14ClNO2
Molecular Weight 191.66
CAS No. 2305251-55-0
Cat. No. B2737365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride
CAS2305251-55-0
Molecular FormulaC8H14ClNO2
Molecular Weight191.66
Structural Identifiers
SMILESCCOC(=O)C1CNCC=C1.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-4,7,9H,2,5-6H2,1H3;1H
InChIKeyVJVRCVGGLIIYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1,2,3,6-Tetrahydropyridine-3-Carboxylate Hydrochloride (CAS 2305251-55-0): Core Chemical Identity and Procurement Baseline


Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride (CAS 2305251-55-0) is a heterocyclic building block belonging to the tetrahydropyridine family, supplied as the hydrochloride salt with a molecular formula of C₈H₁₄ClNO₂ and a molecular weight of 191.7 g/mol . It is commercially available as a versatile small-molecule scaffold with a minimum purity of 95% . The compound features an α,β-unsaturated ester moiety conjugated with a cyclic enamine, a structural motif that enables diverse synthetic transformations including conjugate additions, cycloadditions, and N-functionalization [1]. Its primary industrial relevance lies in its role as a precursor for synthesizing bioactive molecules, particularly in medicinal chemistry campaigns targeting muscarinic receptors, GABA transporters, and monoamine oxidases [1][2].

Why Generic Substitution Is Inadequate for Ethyl 1,2,3,6-Tetrahydropyridine-3-Carboxylate Hydrochloride


Tetrahydropyridine-3-carboxylate esters exist as two distinct double-bond positional isomers—the 1,2,3,6-series and the 1,2,5,6-series—that are explicitly treated as separate chemical entities in the patent and medicinal chemistry literature [1]. While both isomers are claimed generically in the Warner-Lambert EP-0235663-A1 patent for cholinergic activity, the specification underscores that the position of the carbon-carbon double bond (either between C3–C4 or C4–C5) defines the structural class [1]. The 1,2,5,6-isomer (e.g., guvacine ethyl ester, CAS 18513-76-3) is naturally occurring and has established GABA uptake inhibitor activity, whereas the 1,2,3,6-isomer is the β,γ-unsaturated congener deliberately synthesized via deconjugation for distinct reactivity [2]. The hydrochloride salt form of the 1,2,3,6-isomer further differentiates it from the free-base 1,2,5,6-isomer in terms of handling, solubility, and long-term storage stability . These structural and formulation differences preclude simple interchangeability in synthetic routes or biological assays.

Quantitative Evidence for Differentiated Selection of Ethyl 1,2,3,6-Tetrahydropyridine-3-Carboxylate Hydrochloride


Isomer-Specific Synthetic Utility: β,γ-Unsaturated Ester Reactivity vs. α,β-Unsaturated Isomer

Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride is the β,γ-unsaturated ester isomer, deliberately synthesized via deconjugation of the thermodynamically favored α,β-unsaturated (1,2,5,6) isomer [1]. This structural distinction enables γ-functionalization (e.g., γ-halogenation with N-chlorosuccinimide) that is not accessible from the 1,2,5,6-isomer, which reacts preferentially at the α-position [1]. The 1,2,5,6-isomer (guvacine ethyl ester, CAS 18513-76-3) is a naturally occurring GABA uptake inhibitor (IC₅₀ ~10 μM for guvacine), while the 1,2,3,6-isomer serves as the key intermediate for synthesizing γ-substituted GABA analogs with altered pharmacological profiles [1][2].

Synthetic methodology GABA analog synthesis Deconjugation chemistry

Hydrochloride Salt Advantage: Formulation Stability and Handling vs. Free-Base Analogs

The target compound is supplied as the hydrochloride salt with a molecular weight of 191.7 g/mol and minimum 95% purity, suitable for long-term storage under recommended conditions . In contrast, the closely related free-base analog, ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate (CAS 18513-76-3, MW 155.19), lacks the salt counterion and may exhibit different hygroscopicity, stability, and solubility profiles [1]. The hydrochloride salt form provides enhanced crystallinity and batch-to-batch consistency, which are critical for reproducible biological assay results and scalable synthetic protocols .

Compound management Salt-form selection Long-term storage

Patent-Class Differentiation: Explicit Isomer Claim Scope for Cholinergic Applications

The EP-0235663-A1 patent (Warner-Lambert) explicitly claims both 1,2,3,6-tetrahydro- and 1,2,5,6-tetrahydropyridine-3-carboxylic acids, esters, and amides as cholinergic agents with muscarinic binding activity [1]. The patent specification structurally differentiates the two isomers by the location of the double bond (between C3–C4 or C4–C5), indicating that the isomeric identity is material to the claimed therapeutic scope [1]. The 1,2,3,6-isomer series has been specifically explored for M5-preferring muscarinic receptor orthosteric antagonists, a pharmacological profile distinct from the M1/M2 selectivity profiles reported for 1,2,5,6-series arecoline bioisosteres [2][3].

Muscarinic receptor Cholinergic agent Intellectual property

Scaffold Versatility: Multi-Component Reaction Compatibility vs. Saturated Piperidine Analogs

The 1,2,3,6-tetrahydropyridine-3-carboxylate scaffold participates in pseudo five-component condensation reactions with ethyl acetoacetate, anilines, and aromatic aldehydes to generate highly functionalized tetrahydropyridines in a single pot under mild conditions . This multicomponent reactivity is enabled by the enamine character of the tetrahydropyridine ring, which is absent in saturated piperidine-3-carboxylate analogs (e.g., ethyl nipecotate, CAS 5006-62-2) [1]. The resulting polysubstituted products are inaccessible from the saturated scaffold without additional deprotection and oxidation steps [1].

Multicomponent reaction Chemical library synthesis Scaffold diversity

Optimal Application Scenarios for Ethyl 1,2,3,6-Tetrahydropyridine-3-Carboxylate Hydrochloride Based on Differentiated Evidence


Synthesis of γ-Substituted GABA Analogs via Regiospecific γ-Halogenation

The 1,2,3,6-isomer's unique β,γ-unsaturated ester configuration enables selective γ-functionalization (e.g., chlorination with NCS) to access γ-substituted GABA analogs [1]. This regiochemistry is unattainable from the 1,2,5,6-isomer, making the target compound the mandatory precursor for programs developing GABA uptake inhibitors with substitution at the position corresponding to the GABA γ-carbon.

M5-Preferring Muscarinic Antagonist Lead Optimization

Patent and medicinal chemistry literature identifies the 1,2,3,6-tetrahydropyridine-3-carboxylate scaffold as the core for developing M5-preferring muscarinic receptor orthosteric antagonists [2]. Research groups targeting the M5 subtype for addiction or other CNS indications should prioritize this isomer over the 1,2,5,6-series, which has been primarily associated with M1/M2 selectivity profiles.

Multicomponent Library Synthesis for High-Throughput Screening

The tetrahydropyridine scaffold's demonstrated compatibility with one-pot pseudo five-component condensations enables rapid generation of highly functionalized analog libraries . The hydrochloride salt form ensures consistent weighing and dissolution for parallel synthesis workflows, providing an operational advantage over free-base analogs.

Building Block for Renin Inhibitor and Aspartyl Protease Inhibitor Programs

Patents on 3,4-disubstituted 1,2,3,6-tetrahydropyridine derivatives as renin inhibitors [3] establish this isomer as a privileged starting material for cardiovascular and anti-infective drug discovery. The specific substitution pattern of the 1,2,3,6-isomer is integral to the claimed pharmacophore, and substitution with the 1,2,5,6-isomer would generate a different patent and SAR landscape.

Quote Request

Request a Quote for ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.